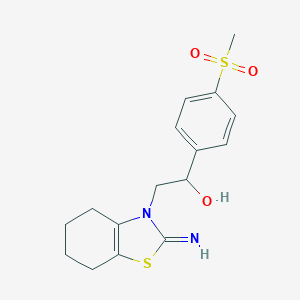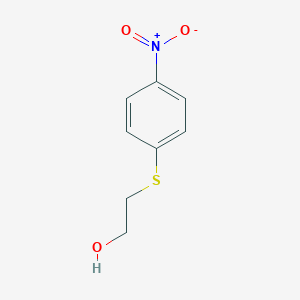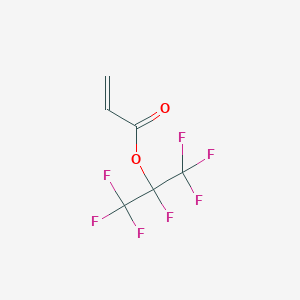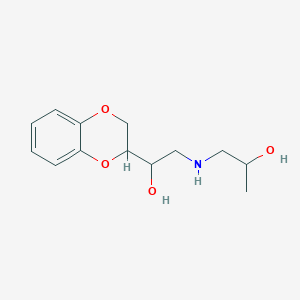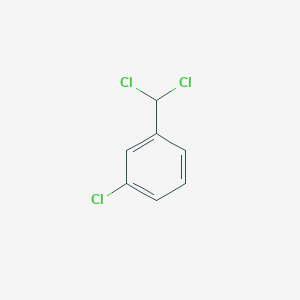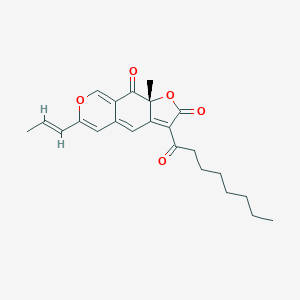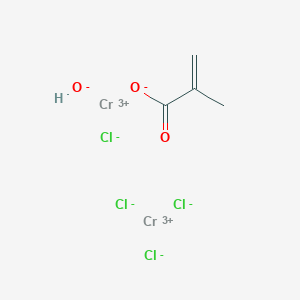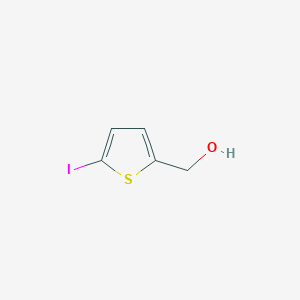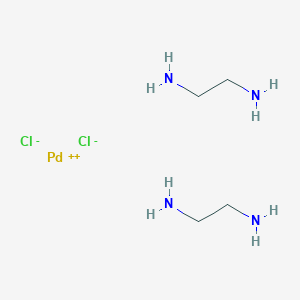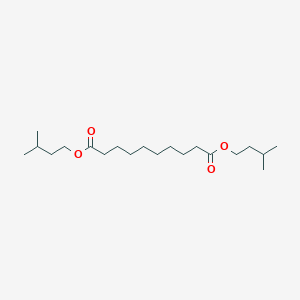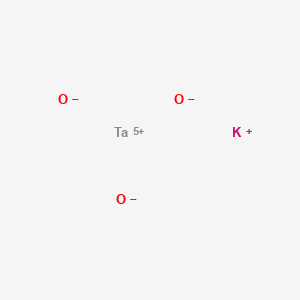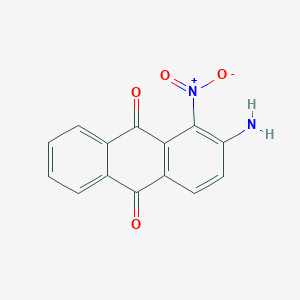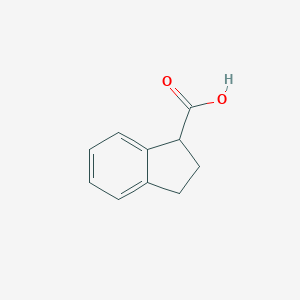
2,3-Dihydro-1H-indene-1-carboxylic acid
Overview
Description
2,3-Dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C10H10O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group
Mechanism of Action
C10H10O2C_{10}H_{10}O_{2}C10H10O2
. Here, we will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Biochemical Pathways
These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16219 , which may influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid typically involves the hydrogenation of indene followed by carboxylation. One common method includes the catalytic hydrogenation of indene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The resulting 2,3-dihydroindene is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium hydroxide (KOH) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation in the process can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Indene: The parent hydrocarbon of 2,3-Dihydro-1H-indene-1-carboxylic acid.
1-Indanone: A related compound with a ketone functional group instead of a carboxylic acid.
This compound methyl ester: An ester derivative of the compound.
Uniqueness: this compound is unique due to its specific combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQMFBWTKWOSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279115 | |
| Record name | 2,3-Dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14381-42-1 | |
| Record name | 2,3-Dihydro-1H-indene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14381-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-1-carboxylic acid, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014381421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14381-42-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity associated with Indan-1-carboxylic acid and its derivatives?
A1: Research has primarily focused on the anti-inflammatory properties of Indan-1-carboxylic acid derivatives. Specifically, 6-chloro-5-cyclohexylindan-1-carboxylic acid (TAI-284) has demonstrated potent anti-inflammatory activity comparable to indomethacin. [, , ]
Q2: How does the structure of Indan-1-carboxylic acid derivatives, particularly TAI-284, influence their anti-inflammatory activity?
A2: Structure-activity relationship (SAR) studies have revealed key structural features crucial for TAI-284's activity. Replacing the cyclohexyl group at the C-5 position with smaller alkyl groups like isobutyl or isopropyl significantly reduces activity. Additionally, removing the chlorine atom at the C-6 position diminishes the anti-inflammatory effects. [, ]
Q3: Has the stereochemistry of TAI-284 been investigated in relation to its anti-inflammatory activity?
A3: Yes, TAI-284 has been successfully resolved into its enantiomers. Studies revealed that the anti-inflammatory activity predominantly resides in the dextro isomer. The absolute configuration of the active enantiomer has been determined to be the sinister series based on optical rotatory dispersion spectra and X-ray crystallography. []
Q4: Have any specific metabolites of TAI-284 been identified and synthesized?
A4: Yes, researchers have identified 6-chloro-5-(trans-4'-hydroxycyclohexyl)indan-1-carboxylic acid as a primary metabolite of TAI-284 in rats. This metabolite was successfully synthesized using microbiological hydroxylation with Penicillium concavo-rugulosum IFO 6226. []
Q5: Beyond TAI-284, what other substitutions on the Indan-1-carboxylic acid scaffold have been explored?
A5: Research has explored various substitutions on the Indan-1-carboxylic acid core. For instance, 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid also exhibits promising anti-inflammatory and analgesic properties without causing gastrointestinal irritation at tested doses. [] Other studies investigated the synthesis and potential applications of 3-oxo-1H-indene-1-carboxylic acid derivatives, including their use in synthesizing 1,2,4-triazolo[4,3-a]-quinoline derivatives with anticancer activity. [, ]
Q6: Are there efficient synthetic routes available for preparing substituted Indan-1-carboxylic acid derivatives?
A6: Several synthetic strategies have been developed. One approach involves cyclizing phenyl succinic acids followed by reducing the resulting indanon-1-carboxylic acids using triethylsilane in trifluoroacetic acid (TFA). [, ]
Q7: Have any studies explored the use of Indan-1-carboxylic acid derivatives in asymmetric synthesis?
A7: Yes, researchers have investigated the asymmetric substituent effect in the reaction of (R)- and (S)-indan-1-carboxylic acids with (S)-α-phenylethylamine derivatives. These studies revealed that the inductive and resonance effects of the substituent on the phenylethylamine moiety significantly impact the equilibrium constants, showcasing the potential for stereoselective synthesis. []
Q8: Beyond their anti-inflammatory potential, have other biological activities been reported for Indan-1-carboxylic acid derivatives?
A8: Yes, researchers have explored the anticancer potential of urea derivatives incorporating the 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine scaffold, synthesized utilizing 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid as a starting material. Some of these derivatives demonstrated significant cytotoxicity against human neuroblastoma (SK N SH) and colon carcinoma (COLO 205) cell lines in vitro. []
Q9: What analytical techniques are commonly employed to characterize and study Indan-1-carboxylic acid and its derivatives?
A9: Characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds. [, , ] X-ray crystallography has also been used to determine absolute configurations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

